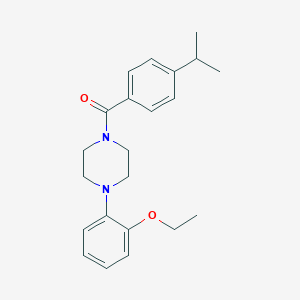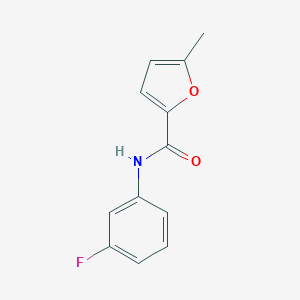
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide, also known as FK-866, is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in various cellular processes. FK-866 has been found to have promising applications in scientific research, particularly in cancer and aging studies.
作用機序
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide exerts its pharmacological effects by inhibiting NAMPT, which is the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is a coenzyme involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide depletes intracellular NAD+ levels, leading to energy depletion and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has been shown to have potent anti-tumor effects in various cancer models, including breast, lung, and pancreatic cancer. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapeutic agents and radiation therapy. N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has also been investigated for its potential anti-aging effects, as NAD+ levels decline with age and are implicated in various age-related diseases.
実験室実験の利点と制限
One advantage of N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide is its potent and selective inhibition of NAMPT, which makes it a valuable tool for studying the role of NAD+ in various cellular processes. However, N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has some limitations, including its poor solubility and stability, which can affect its bioavailability and activity. Additionally, N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has been found to induce toxicity in some normal cells, which may limit its therapeutic potential.
将来の方向性
For N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide research include investigating its potential applications in combination with other cancer therapies, identifying biomarkers for patient selection, and developing more potent and selective NAMPT inhibitors. Additionally, further studies are needed to elucidate the mechanisms underlying N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide's anti-aging effects and to explore its potential therapeutic applications in age-related diseases.
合成法
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide can be synthesized through a multi-step process involving the reaction of 3-fluoroaniline with 2,2,5,7-tetramethyl-1-indanone to form an intermediate, which is then converted to N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide through a series of reactions involving carboxylation, amidation, and oxidation.
科学的研究の応用
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has been extensively studied for its potential applications in cancer research. It has been found to selectively induce apoptosis in cancer cells by depleting intracellular NAD+ levels, which are essential for cell survival. N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has also been shown to enhance the efficacy of chemotherapeutic agents and radiation therapy in preclinical cancer models. Additionally, N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has been investigated for its potential anti-aging effects, as NAD+ levels decline with age and are implicated in various age-related diseases.
特性
製品名 |
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide |
|---|---|
分子式 |
C20H20FNO2 |
分子量 |
325.4 g/mol |
IUPAC名 |
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide |
InChI |
InChI=1S/C20H20FNO2/c1-11-8-12(2)17(15-10-20(3,4)18(23)16(11)15)19(24)22-14-7-5-6-13(21)9-14/h5-9H,10H2,1-4H3,(H,22,24) |
InChIキー |
HVLGVAVJVVCDCO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1C(=O)C(C2)(C)C)C(=O)NC3=CC(=CC=C3)F)C |
正規SMILES |
CC1=CC(=C(C2=C1C(=O)C(C2)(C)C)C(=O)NC3=CC(=CC=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)
![2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B258724.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)
![Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B258728.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B258731.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B258733.png)
![ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B258735.png)

![dimethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}terephthalate](/img/structure/B258739.png)
![N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258740.png)
![1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B258741.png)
